Cas no 95094-00-1 ((S)-Carvedilol)

(S) -carvedilol is the S-type isomer of carvedilol, which is a non selective β/α- 1 receptor blockers (S) -carvedilol can resist the vascular or cardiac toxicity of doxorubicin (DOX)
(S)-Carvedilol structure
(S)-Carvedilol structure
(S)-Carvedilol
95094-00-1
C24H26N2O4
406.474246501923
MFCD00869664
811826
185395

(S)-Carvedilol Properties

Names and Identifiers

    • 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2S)-
    • (S)-(-)-Carvedilol
    • (2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
    • UNII-0K47UL67F2 component OGHNVEJMJSYVRP-KRWDZBQOSA-N
    • (S)-Carvedilol
    • (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (ACI)
    • 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (S)- (ZCI)
    • (-)-Carvedilol
    • (S)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
    • E78791
    • AKOS030255655
    • NS00116143
    • 2-PROPANOL, 1-(9H-CARBAZOL-4-YLOXY)-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)-, (2S)-
    • GW13D96IND
    • (2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
    • AS-82016
    • CS-0111827
    • 95094-00-1
    • S-(-)-Carvedilol
    • (2s)-1-(8h-Carbazol-4-Yloxy)-3-[2-(2-Methoxyphenoxy)ethylamino]propan-2-Ol
    • (S)-1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
    • UNII-GW13D96IND
    • DTXSID50241749
    • OGHNVEJMJSYVRP-KRWDZBQOSA-N
    • Q27279308
    • BDBM50167072
    • (S)-BM 14190
    • Carvedilol, (-)-
    • ARD193804
    • SCHEMBL6430026
    • HY-B0006B
    • CHEMBL3799125
    • 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-,(2S)-
    • +Expand
    • MFCD00869664
    • OGHNVEJMJSYVRP-KRWDZBQOSA-N
    • 1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1
    • O(C1C=CC=C2C=1C1C=CC=CC=1N2)C[C@@H](O)CNCCOC1C=CC=CC=1OC

Computed Properties

  • 406.189257g/mol
  • 0
  • 4.2
  • 3
  • 5
  • 10
  • 406.189257g/mol
  • 406.189257g/mol
  • 75.7Ų
  • 30
  • 508
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 4.12890
  • 75.74000
  • 1.657
  • 655.2 °C at 760 mmHg
  • 114-115°C
  • 350.1 °C
  • Colorless crystalline solid
  • 1.25

(S)-Carvedilol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006QA6-5mg
(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
95094-00-1 99%
5mg
$586.00 2024-04-19
A2B Chem LLC
AD13198-5mg
(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
95094-00-1 99%
5mg
$145.00 2024-07-18
Aaron
AR006QII-1mg
(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
95094-00-1 99%
1mg
$554.00 2024-07-18
ChemScence
CS-0111827-5mg
(S)-Carvedilol
95094-00-1 99.25%
5mg
$480.0 2021-09-02
eNovation Chemicals LLC
Y1196646-0.25g
(S)-(-)-Carvedilol
95094-00-1 95%
0.25g
$515 2022-10-13
Key Organics Ltd
AS-82016-250MG
(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
95094-00-1 >95%
0.25g
£672.00 2023-06-14
MedChemExpress
HY-B0006B-5mg
(S)-Carvedilol
95094-00-1 99.64%
5mg
¥1100 2024-04-15
TRC
C184635-2mg
(S)-(-)-Carvedilol
95094-00-1
2mg
$ 164.00 2023-04-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY283162-0.25g
(S)-(-)-Carvedilol
95094-00-1 ≥95%
0.25g
¥3151.00 2024-07-09

(S)-Carvedilol Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Synthesis, analytical characterization and capillary electrophoretic use of the single-isomer heptakis-(6-O-sulfobutyl)-beta-cyclodextrin
Malanga, Milo; Fejos, Ida; Varga, Erzsebet; Benkovics, Gabor; Darcsi, Andras; et al, Journal of Chromatography A, 2017, 1514, 127-133

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Isopropanol ;  1 h, rt → 90 °C
Reference
Process for preparation of (S)-carvedilol
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Isopropanol ;  5 h, reflux
Reference
Drug repurposing and rediscovery: Design, synthesis and preliminary biological evaluation of 1-arylamino-3-aryloxypropan-2-ols as anti-melanoma agents
Chang, Qi ; Long, Jing; Hu, Liqing ; Chen, Zhuo; Li, Qianbin ; et al, Bioorganic & Medicinal Chemistry, 2020, 28(9),

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Palladium ,  Carbon Solvents: Ethanol ,  Water
1.2 Reagents: Hydrazine hydrate (1:1)
Reference
Intermediates for preparing the R- or S- enantiomer and N-benzyl derivatives of 1-[9'H-carbazol-4'-yloxy]-3-[2"-(2"'-methoxyphenoxy)ethylamino]propan-2-ol [carvedilol]
, European Patent Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium ,  Water Solvents: Ethanol ;  10 min, 20 - 30 °C; 1.5 h, 25 °C
Reference
Preparation of carvedilol
, European Patent Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Isopropanol ;  2 h, reflux
Reference
Synthesis of Glycoborine, Glybomine A and B, the Phytoalexin Carbalexin A and the β-Adrenoreceptor Antagonists Carazolol and Carvedilol
Bruetting, Christian; Hesse, Ronny; Jaeger, Anne; Kataeva, Olga; Schmidt, Arndt W.; et al, Chemistry - A European Journal, 2016, 22(47), 16897-16911

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  16 h, reflux; reflux → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  6 h, reflux
Reference
Process for preparation of optically pure carvedilol
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Isopropanol ;  4 h, rt → reflux
Reference
Hybridization of β-Adrenergic Agonists and Antagonists Confers G Protein Bias
Stanek, Markus; Picard, Louis-Philippe; Schmidt, Maximilian F.; Kaindl, Jonas M.; Huebner, Harald; et al, Journal of Medicinal Chemistry, 2019, 62(10), 5111-5131

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Ethanol ;  19 h, 45 °C
Reference
Preparation of carbazole derivatives as selective β3 adrenergic agonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Ethanol ;  1 h, rt → 80 °C
Reference
Preparation method of S-carvedilol
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 °C; 30 °C → reflux; 12 h, reflux
Reference
Synthesis of racemic and chiral carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one
Kumar, B. Anand; Babu, K. Veera; Rao, Rama Koteshwar; Srinivas, Kumbam; Madhusudhan, G.; et al, Indian Journal of Chemistry, 2012, (9), 1430-1435

Synthetic Circuit 12

Reaction Conditions
Reference
Process for the preparation of highly optical pure carvedilol
, United States, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Process for the preparation of carvedilol or its enantiomers from the ring-opening reaction of 4-(2,3-epoxypropoxy)carbazole or its enantiomers with an excess of 2-(2-methoxyphenoxy)ethylamine in ethyl acetate as the reaction solvent
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
A process for preparation of 1-[9H-carbazol-4-yloxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Optically active R- and S-carbazole derivatives
, Federal Republic of Germany, , ,

(S)-Carvedilol Raw materials

(S)-Carvedilol Preparation Products

(S)-Carvedilol Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95094-00-1)
TANG SI LEI
15026964105
2881489226@qq.com
Artis.bioche
Audited Supplier Audited Supplier
(CAS:95094-00-1)
QIAN JING LI ( WEI XIN TONG HAO )
18108108965
3003803754@qq.com
Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:95094-00-1)
ZHAO JING LI
17558870519
sales02@chemsoon.com

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